molecular formula C11H8O3S B2831843 Methyl 1-oxoisothiochromene-3-carboxylate CAS No. 500779-37-3

Methyl 1-oxoisothiochromene-3-carboxylate

Cat. No. B2831843
CAS RN: 500779-37-3
M. Wt: 220.24
InChI Key: LXCBRCMMHXRQIR-UHFFFAOYSA-N
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Description

Methyl 1-oxoisothiochromene-3-carboxylate, also known as Methyl 1-OTC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of isothiochromenes, which are known for their diverse biological activities. In

Scientific Research Applications

Chemical Reactions and Catalysis

Methyl 1-oxoisothiochromene-3-carboxylate's applications in scientific research are primarily in the realm of chemical reactions and catalysis. For instance, in the study by Giri et al. (2007), palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids were explored, highlighting its use in facilitating chemical reactions through catalysis (Giri et al., 2007).

DNA Methylation and Repair

The compound also has implications in the study of DNA methylation and repair processes. For example, Trewick et al. (2002) discussed how Escherichia coli AlkB repairs DNA alkylation damage, an area where methyl compounds like this compound could be relevant (Trewick et al., 2002).

Enzymatic Reactions

The compound also finds use in understanding enzymatic reactions. As reported by Axelrod and Tomchick (1958), the study of O-methylation of epinephrine and other catechols provides insight into the role of methylation in biological processes, an area where this compound could be applied (Axelrod & Tomchick, 1958).

Biochemical and Structural Studies

Biochemical and structural studies, such as those conducted by Wu and Zhang (2017), often involve methyl compounds like this compound. These studies offer insights into the mechanisms of DNA demethylation and the regulatory mechanisms of these processes (Wu & Zhang, 2017).

Histochemical Techniques

Methyl compounds are also used in histochemical techniques, as discussed by Burstone (1959). These techniques involve the use of complex methylene compounds for the demonstration of tissue oxidase (Burstone, 1959).

Metabolic Network and Toxicology

Kalapos (1999) explored the role of methyl compounds in the metabolic network and toxicology, which could be extended to this compound. This study emphasized the action of methyl compounds on energy production, free radical generation, and cell killing (Kalapos, 1999).

properties

IUPAC Name

methyl 1-oxoisothiochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3S/c1-14-10(12)9-6-7-4-2-3-5-8(7)11(13)15-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBRCMMHXRQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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